molecular formula C15H13N3O3 B1320971 7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione CAS No. 76360-59-3

7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

Cat. No. B1320971
CAS RN: 76360-59-3
M. Wt: 283.28 g/mol
InChI Key: BKDOXAQGEXTYOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is a chemical compound with the molecular formula C15H13N3O3 . It has a molecular weight of 283.28 . This compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione consists of 15 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms . The exact structure can be determined using techniques such as X-ray diffraction .

Scientific Research Applications

I have conducted a search for the scientific research applications of “7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione”, but the specific applications for this compound are not readily available in the search results. However, compounds within the same family, such as pyrido[2,3-d]pyrimidin-5-one derivatives, have been noted for their potential as antiproliferative agents and tyrosine kinase inhibitors .

Safety and Hazards

7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is used for research and development purposes and should be handled by or under the supervision of a technically qualified individual . Specific safety and hazard information may be found in the compound’s Safety Data Sheet .

Mechanism of Action

    Mode of action

    Pyrimidine derivatives can inhibit these enzymes, disrupting their normal function and leading to changes in cellular processes .

    Biochemical pathways

    The affected pathways would likely involve DNA synthesis and cellular metabolism, given the typical targets of pyrimidine compounds .

    Result of action

    The molecular and cellular effects of “7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione” would depend on its specific targets and mode of action. In general, inhibition of enzymes involved in DNA synthesis can disrupt cell division and growth .

properties

IUPAC Name

7-phenyl-1-propylpyrimido[4,5-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-2-8-18-13-11(14(19)21-15(18)20)9-16-12(17-13)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDOXAQGEXTYOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=NC(=NC=C2C(=O)OC1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608752
Record name 7-Phenyl-1-propyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

CAS RN

76360-59-3
Record name 7-Phenyl-1-propyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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